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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE), is a transmembrane zinc metalloproteinase that plays a critical

role in cellular communication and signaling.[1] It functions as a "sheddase," cleaving and

releasing the extracellular domains (ectodomains) of a wide array of membrane-bound

proteins, including cytokines, growth factors, receptors, and adhesion molecules.[1][2][3] This

process, known as ectodomain shedding, is crucial for regulating the bioavailability and activity

of these signaling molecules.[4] Dysregulation of ADAM17 activity has been implicated in

numerous pathological conditions, including inflammation, autoimmune diseases, cancer, and

cardiovascular disease.[2][3][5]

JG26 is a potent, arylsulfonamido-based hydroxamic acid inhibitor of ADAM17.[1] Its selectivity

and efficacy make it a valuable chemical tool for researchers studying the diverse functions of

ADAM17. These application notes provide detailed protocols and guidelines for using JG26 to

investigate ADAM17-mediated protein cleavage events in a research setting.

JG26 Inhibitor Profile
JG26 exhibits potent inhibition of ADAM17 with selectivity over other related

metalloproteinases. The quantitative inhibitory activity is summarized below, providing a

reference for experimental design.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b608184?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://www.mdpi.com/2073-4409/13/24/2092
https://www.mdpi.com/1420-3049/26/4/944
https://pmc.ncbi.nlm.nih.gov/articles/PMC2972273/
https://www.mdpi.com/2073-4409/13/24/2092
https://www.mdpi.com/1420-3049/26/4/944
https://www.researchgate.net/figure/List-of-known-ADAM17-substrates_tbl1_349178900
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Enzyme IC50 (nM) Notes

ADAM17 1.9
High potency against the

primary target.

ADAM8 12 Moderate cross-reactivity.

ADAM10 150
Significantly lower potency

compared to ADAM17.

MMP-12 9.4 Moderate cross-reactivity.

Data compiled from multiple sources.[6][7][8]

ADAM17 Signaling and Inhibition by JG26
ADAM17 is a key regulator of multiple major signaling pathways, including those for Epidermal

Growth Factor Receptor (EGFR), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[9]

[10] By cleaving the membrane-anchored precursors of EGFR ligands (e.g., Amphiregulin,

TGF-α), ADAM17 activates EGFR and its downstream pro-proliferative pathways like PI3K/AKT

and Ras/MAPK.[11] Similarly, it releases soluble TNF-α and the IL-6 receptor (sIL-6R),

promoting pro-inflammatory responses.[9][11] JG26 directly binds to the catalytic site of

ADAM17, blocking these cleavage events and thereby inhibiting downstream signaling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.targetmol.com/compound/jg26
https://www.medchemexpress.com/Targets/MMP/adam17.html
https://www.medchemexpress.com/Targets/MMP/adam17.html?locale=es-ES
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://www.mdpi.com/1422-0067/21/14/5133
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

pro-EGFR Ligand
(e.g., TGF-α)

Soluble
EGFR Ligand

pro-TNF-α

Soluble
TNF-α

IL-6R

Soluble
IL-6R

ADAM17
(TACE)

Cleaves Cleaves Cleaves

EGFR

Cell Proliferation,
Survival (PI3K/AKT)

TNFR

Inflammation,
Apoptosis

gp130

IL-6 trans-signaling
(JAK/STAT)

Activates Activates Activates
(with IL-6)

JG26

Inhibits

Click to download full resolution via product page

Caption: ADAM17-mediated shedding and its inhibition by JG26.
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Experimental Protocols
Protocol 1: General Cell Culture and Treatment with
JG26
This protocol provides a framework for treating cultured cells with JG26 to assess its effect on

ADAM17-mediated substrate cleavage.

Materials:

Cell line of interest (e.g., Calu-3, HeLa, HCT116)[1][12][13]

Complete cell culture medium

JG26 inhibitor (powder)

Dimethyl sulfoxide (DMSO), sterile

Phosphate-Buffered Saline (PBS), sterile

Culture flasks or plates

Procedure:

Prepare JG26 Stock Solution:

Dissolve JG26 powder in DMSO to create a high-concentration stock solution (e.g., 10-50

mM). Sonication may be required to fully dissolve the compound.[6]

Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-

thaw cycles.[14]

Cell Seeding:

Culture cells according to standard protocols until they reach 70-80% confluency.[15][16]

Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates) at a density

that will allow for the desired treatment duration without overgrowth.
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Allow cells to attach and recover overnight in a 37°C, 5% CO2 incubator.

Cell Treatment:

On the day of the experiment, prepare working solutions of JG26 by diluting the stock

solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 10

µM, 25 µM).[1]

Important: Prepare a vehicle control using the same final concentration of DMSO as the

highest JG26 concentration.[16]

Aspirate the old medium from the cells and replace it with the medium containing JG26 or

the vehicle control.

Incubation:

Return the cells to the incubator for the desired treatment period (e.g., 4, 24, or 48 hours).

The optimal time will depend on the specific substrate and cell type.

Sample Collection:

After incubation, collect the conditioned medium (supernatant), which will contain the shed

ectodomains of ADAM17 substrates.

Wash the cells with ice-cold PBS.

Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer) to

collect the cell lysate, which contains the full-length, membrane-bound proteins.[16]

Store both supernatant and lysate samples at -80°C until analysis.
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Caption: Workflow for cell treatment with the ADAM17 inhibitor JG26.

Protocol 2: Analysis of Substrate Shedding by Western
Blot
This protocol details how to use Western blotting to visualize the inhibitory effect of JG26 on

the cleavage of a specific ADAM17 substrate, such as ACE2.[1]

Materials:

Conditioned medium and cell lysates (from Protocol 1)

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody specific to the ADAM17 substrate (recognizing an epitope in the

ectodomain)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Protein Quantification:

Thaw cell lysates on ice. Determine the protein concentration of each lysate using a BCA

assay to ensure equal loading.[16]

Sample Preparation:
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For cell lysates, mix a normalized amount of protein (e.g., 20-30 µg) with Laemmli buffer

and boil for 5-10 minutes.

For conditioned medium, concentrate the supernatant if necessary. Mix a defined volume

of the medium with Laemmli buffer and boil.

SDS-PAGE and Transfer:

Load the prepared samples onto an SDS-PAGE gel and separate the proteins by

electrophoresis.

Transfer the separated proteins to a PVDF membrane.[16]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

Wash the membrane again three times with TBST.

Detection and Analysis:

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Expected Outcome: In the cell lysate lanes, a band corresponding to the full-length

substrate should be visible. In the supernatant lanes, a smaller band corresponding to the

shed ectodomain should be detected. Treatment with JG26 is expected to decrease the

intensity of the shed ectodomain band in the supernatant and potentially increase the

intensity of the full-length protein band in the lysate compared to the vehicle control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_ASP3026_in_Cell_Culture_Experiments.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_ASP3026_in_Cell_Culture_Experiments.pdf
https://www.benchchem.com/product/b608184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inputs

Process

Expected Outputs

Cell Lysate

Quantify Lysate Protein

Supernatant

SDS-PAGE

Transfer to PVDF

Immunoblot with
Substrate Antibody

Chemiluminescent
Detection

Full-Length Substrate
(Band in Lysate)

Shed Ectodomain
(Band in Supernatant)

JG26 Treatment Effect

Increases Signal Decreases Signal

Click to download full resolution via product page

Caption: Logic diagram for Western blot analysis of ADAM17 substrate shedding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. JG26 attenuates ADAM17 metalloproteinase-mediated ACE2 receptor processing and
SARS-CoV-2 infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution
[mdpi.com]

4. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its
catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. JG26 | Immunology/Inflammation related | MMP | TargetMol [targetmol.com]

7. medchemexpress.com [medchemexpress.com]

8. medchemexpress.com [medchemexpress.com]

9. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

11. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in
human diseases - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific
labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low
concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

15. horizondiscovery.com [horizondiscovery.com]

16. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Application Notes: Utilizing JG26 for the Investigation of
ADAM17-Mediated Proteolysis]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b608184?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11743353/
https://www.mdpi.com/2073-4409/13/24/2092
https://www.mdpi.com/1420-3049/26/4/944
https://www.mdpi.com/1420-3049/26/4/944
https://pmc.ncbi.nlm.nih.gov/articles/PMC2972273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2972273/
https://www.researchgate.net/figure/List-of-known-ADAM17-substrates_tbl1_349178900
https://www.targetmol.com/compound/jg26
https://www.medchemexpress.com/Targets/MMP/adam17.html
https://www.medchemexpress.com/Targets/MMP/adam17.html?locale=es-ES
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://www.mdpi.com/1422-0067/21/14/5133
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://www.researchgate.net/figure/Binding-interactions-of-JG26-with-ADAM8-catalytic-domain_fig2_355170865
https://pubmed.ncbi.nlm.nih.gov/33385093/
https://pubmed.ncbi.nlm.nih.gov/33385093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11298899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11298899/
https://horizondiscovery.com/-/media/Files/Horizon/resources/Protocols/cancer-related-cell-lines-protocol.pdf?sc_lang=en
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_ASP3026_in_Cell_Culture_Experiments.pdf
https://www.benchchem.com/product/b608184#using-jg26-to-study-adam17-mediated-protein-cleavage-events
https://www.benchchem.com/product/b608184#using-jg26-to-study-adam17-mediated-protein-cleavage-events
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b608184#using-jg26-to-study-adam17-mediated-
protein-cleavage-events]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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